RHPS4
Overview
Description
Mechanism of Action
Target of Action
RHPS4, also known as this compound methosulfate or RHPS 4 methosulfate, is a potent binder to human telomeric DNA G-quadruplex . The primary targets of this compound are the telomeric G-quadruplexes . These structures play a crucial role in mediating biological processes and have significant biological activity . They are often used as a target for screening antitumor and antiviral drugs .
Mode of Action
This compound interacts with its targets by preferentially stabilizing a specific conformation of the telomeric G-quadruplex . In a study, the telomeric G-quadruplex Tel24 (TTAGGG)4 was found to fold into a conformational ensemble of parallel and (3 + 1) hybrid-2 conformations in solution with molecular crowding conditions created by PEG200 . This compound preferentially stabilized the (3 + 1) hybrid-2 conformation and shifted the conformational ensemble equilibrium of Tel24 towards the hybrid conformation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the stabilization of the (3 + 1) hybrid-2 conformation of the telomeric G-quadruplex . This stabilization shifts the conformational ensemble equilibrium of Tel24 towards the hybrid conformation . This shift in equilibrium provides new insights into the conformation of telomere G-quadruplexes and their interactions with ligands in a physiological environment .
Pharmacokinetics
It’s known that this compound shows high efficacy in tumor cell growth inhibition
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of tumor cell growth . This compound, as a telomerase inhibitor, has significant antitumor activity by targeting the telomeric G-quadruplex . It can inhibit tumor cell immortality by blocking telomerase-catalyzed telomere extension .
Action Environment
The action of this compound is influenced by the intracellular environment, which is usually in a state of molecular crowding . Studying the interaction mechanism among ligands and telomeric G-quadruplexes under crowded conditions is important for designing drugs that target telomeric G-quadruplexes . In the presence of molecular crowding conditions created by PEG200, this compound preferentially stabilized the (3 + 1) hybrid-2 conformation of the telomeric G-quadruplex .
Biochemical Analysis
Biochemical Properties
RHPS4 methosulfate exerts telomerase inhibitory activity, with an IC50 of 330 nM as determined by the TRAP assay . It targets the telomeric DNA G-quadruplex (G4) structure, causing alterations in the telomeric architecture and telomere dysfunction . The interaction of this compound methosulfate with these biomolecules plays a crucial role in its biochemical reactions.
Cellular Effects
The effects of this compound methosulfate on cells are profound. It induces cell cycle arrest and inhibits growth in cancer cultures in vitro . The compound influences cell function by causing alterations in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound methosulfate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It targets the G4 structure of telomeric DNA, leading to alterations in the telomeric architecture and telomere dysfunction .
Temporal Effects in Laboratory Settings
Over time, this compound methosulfate exhibits stability and degradation in laboratory settings. Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound methosulfate vary with different dosages in animal models. It exhibits anti-tumor efficacy in mice in vivo at dosages of 10-15 mg/kg/d .
Metabolic Pathways
This compound methosulfate is involved in metabolic pathways that interact with enzymes or cofactors. It perturbs mitochondrial genome replication, transcription processivity, and respiratory function .
Preparation Methods
The synthesis of RHPS 4 methosulfate involves the formation of the quinoacridinium core followed by the introduction of the methosulfate group. The synthetic route typically includes:
Formation of the quinoacridinium core: This step involves the cyclization of appropriate precursors under acidic conditions.
Introduction of the methosulfate group: This is achieved by reacting the quinoacridinium core with methyl sulfate under controlled conditions
Industrial production methods for RHPS 4 methosulfate are not widely documented, but the laboratory synthesis methods provide a basis for scaling up the production.
Chemical Reactions Analysis
RHPS 4 methosulfate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RHPS 4 methosulfate has several scientific research applications:
Cancer Research: It is used to study the effects of telomerase inhibition on cancer cell proliferation and apoptosis. .
Telomere Biology: The compound is used to investigate the role of telomeres in cellular aging and cancer. .
Drug Development: RHPS 4 methosulfate is a lead compound for developing new anticancer drugs targeting telomerase and telomere structures
Comparison with Similar Compounds
RHPS 4 methosulfate is unique due to its high potency and selectivity for telomerase inhibition. Similar compounds include:
BRACO-19: Another G-quadruplex stabilizer with telomerase inhibitory activity.
TMPyP4: A porphyrin-based compound that stabilizes G-quadruplex structures and inhibits telomerase.
Telomestatin: A natural product that targets telomeric G-quadruplexes and inhibits telomerase
RHPS 4 methosulfate stands out due to its strong antitumor activity and ability to induce telomere dysfunction rapidly.
Properties
IUPAC Name |
4,16-difluoro-8,11,20-trimethyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,5,9,11,13(21),14(19),15,17-decaene;methyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N2.CH4O4S/c1-12-8-16-15-10-13(23)4-6-18(15)26(3)22-17-11-14(24)5-7-19(17)25(2)20(9-12)21(16)22;1-5-6(2,3)4/h4-11H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWGYMXWYZBBGF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)N(C4=C(C3=[N+](C5=C2C=C(C=C5)F)C)C=C(C=C4)F)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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